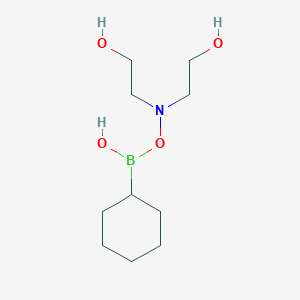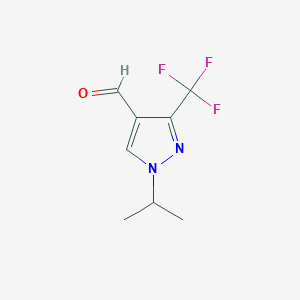![molecular formula C42H28N2O8 B15150343 5,5'-[biphenyl-4,4'-diylbis(oxy)]bis[2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B15150343.png)
5,5'-[biphenyl-4,4'-diylbis(oxy)]bis[2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-5-[(4’-{[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}-[1,1’-biphenyl]-4-yl)oxy]isoindole-1,3-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple aromatic rings and functional groups, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-[(4’-{[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}-[1,1’-biphenyl]-4-yl)oxy]isoindole-1,3-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-methoxyphenyl isocyanate, which can be synthesized through chemoselective reactions . The final compound is obtained by coupling these intermediates under specific reaction conditions, including controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methoxyphenyl)-5-[(4’-{[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}-[1,1’-biphenyl]-4-yl)oxy]isoindole-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Various substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-5-[(4’-{[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}-[1,1’-biphenyl]-4-yl)oxy]isoindole-1,3-dione has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-5-[(4’-{[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}-[1,1’-biphenyl]-4-yl)oxy]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethyl alcohol: A related compound with similar functional groups but different structural features.
Tris(4-methoxyphenyl)amine: Another compound with multiple methoxyphenyl groups, used in different research contexts.
Uniqueness
2-(4-methoxyphenyl)-5-[(4’-{[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}-[1,1’-biphenyl]-4-yl)oxy]isoindole-1,3-dione is unique due to its complex structure and the presence of multiple aromatic rings and functional groups
Eigenschaften
Molekularformel |
C42H28N2O8 |
|---|---|
Molekulargewicht |
688.7 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-5-[4-[4-[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]phenoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C42H28N2O8/c1-49-29-15-7-27(8-16-29)43-39(45)35-21-19-33(23-37(35)41(43)47)51-31-11-3-25(4-12-31)26-5-13-32(14-6-26)52-34-20-22-36-38(24-34)42(48)44(40(36)46)28-9-17-30(50-2)18-10-28/h3-24H,1-2H3 |
InChI-Schlüssel |
SSDHKZOIJYMDAG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)C5=CC=C(C=C5)OC6=CC7=C(C=C6)C(=O)N(C7=O)C8=CC=C(C=C8)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15150263.png)
![6-(Trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B15150270.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B15150273.png)
![N-[4-(biphenyl-4-yloxy)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B15150280.png)

![2-(3-methoxypropyl)-N-[4-(naphthalen-2-yloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15150286.png)
![N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B15150294.png)



![5-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15150334.png)

![2,4-Difluorobenzyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B15150353.png)
![2-(4-Ethoxyphenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]quinoline](/img/structure/B15150368.png)
